Anti-Tubercular Activity: Ethyl Benzofuran-3-carboxylate as a Benchmark 'Open-Form' Scaffold for Pks13 Inhibitor Design
In the development of Pks13 thioesterase inhibitors for tuberculosis, the 'open-form' ethyl benzofuran-3-carboxylate scaffold serves as a critical comparator. Research has demonstrated that conformationally restricted coumestan analogs exhibit enhanced anti-TB activity compared to their corresponding 'open-form' ethyl benzofuran-3-carboxylate counterparts [1]. This is a direct head-to-head comparison within the same study, establishing the ethyl benzofuran-3-carboxylate scaffold as a benchmark for activity.
| Evidence Dimension | Anti-Tubercular Potency (MIC) |
|---|---|
| Target Compound Data | Ethyl benzofuran-3-carboxylates (as 'open-form' analogs) served as the baseline for comparison. |
| Comparator Or Baseline | Tetracyclic coumestan analog (Compound 65): MIC = 0.0313 - 0.0625 μg/mL |
| Quantified Difference | The coumestan series exhibited 'enhanced' and 'superior' anti-TB effects compared to the open-form ethyl benzofuran-3-carboxylates. A specific quantitative difference was not provided in the abstract, but the qualitative superiority is consistently stated. |
| Conditions | In vitro activity against Mycobacterium tuberculosis strain H37Rv |
Why This Matters
This comparison validates the ethyl benzofuran-3-carboxylate core as a foundational and well-characterized starting point for structure-based drug design, making it a necessary control or comparator for any novel Pks13 inhibitor program.
- [1] Zhang W, Gunosewoyo H, Tang J, Liu LL, Yu LF, Wang SS, et al. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules. Eur J Med Chem. 2022;213:113202. View Source
